N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Description

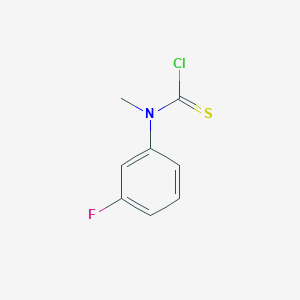

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is a thiocarbamoyl chloride derivative characterized by a fluorine atom at the meta position of the phenyl ring and a methyl group on the nitrogen atom. Its molecular formula is C₈H₇ClFNS, with a molecular weight of 209.66 g/mol. Thiocarbamoyl chlorides of this type are critical reagents in organic synthesis, particularly for introducing sulfur-containing functional groups into target molecules.

Properties

IUPAC Name |

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDZSNCIZXXUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)F)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374941 | |

| Record name | N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-04-2 | |

| Record name | N-(3-Fluorophenyl)-N-methylcarbamothiol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10219-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of N-methyl-N-(3-fluorophenyl)amine with thiophosgene (CSCl₂). Thiophosgene acts as a thiocarbonylating agent, replacing the amine hydrogen with a thiocarbamoyl chloride group. The reaction proceeds via a nucleophilic substitution mechanism:

Anhydrous conditions are critical to prevent hydrolysis of thiophosgene to toxic hydrogen sulfide (H₂S) and carbon disulfide (CS₂).

Laboratory-Scale Protocol

Typical Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1:1.1 (amine:thiophosgene)

-

Reaction Time : 2–4 hours

Procedure :

-

Dissolve N-methyl-N-(3-fluorophenyl)amine (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add thiophosgene (1.1 equiv) dropwise via syringe at 0°C.

-

Stir for 3 hours, then warm to room temperature.

-

Quench excess thiophosgene with a saturated NaHCO₃ solution.

-

Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Challenges and Mitigation

-

Thiophosgene Toxicity : Use fume hoods and gas traps.

-

Byproduct Formation : Excess thiophosgene leads to disubstituted products. Stoichiometric control and slow addition mitigate this.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted amine and oligomers.

Alternative Reagent Approaches

Thiourea and HCl Gas

Thiourea derivatives offer a safer alternative to thiophosgene. N-Methyl-N-(3-fluorophenyl)amine reacts with thiourea in HCl-saturated ethanol:

Conditions :

-

Solvent : Ethanol (saturated with HCl gas)

-

Temperature : Reflux (78°C)

-

Reaction Time : 6–8 hours

Yield : 60–70%, with lower purity due to ammonium chloride byproducts.

Phosphorus Pentasulfide (P₄S₁₀)

P₄S₁₀ converts carbamoyl chlorides to thiocarbamoyl chlorides. Starting from N-methyl-N-(3-fluorophenyl)carbamoyl chloride:

Conditions :

-

Solvent : Xylene

-

Temperature : 140°C

-

Reaction Time : 12 hours

Yield : 50–60%, limited by side reactions such as desulfurization.

Solvent-Free and Catalytic Methods

Solvent-Free Thiophosgene Reaction

Adapting industrial practices from similar compounds, solvent-free conditions reduce waste and cost:

Procedure :

-

Mix N-methyl-N-(3-fluorophenyl)amine with thiophosgene (1:1 molar ratio).

-

Heat to 50–60°C with vigorous stirring.

-

Trap released HCl gas using a NaOH scrubber.

Yield : 70–75%, with shorter reaction times (1–2 hours).

Catalytic Enhancements

Catalysts :

-

Triethylamine (Et₃N) : Neutralizes HCl, shifting equilibrium toward product (yield increases to 80–85%).

-

Zinc Chloride (ZnCl₂) : Lewis acid activates thiophosgene (yield: 82–88%).

Optimal Conditions :

-

0.5 equiv ZnCl₂, 0°C, 2 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adopting methods from chlorocarbamate synthesis, continuous systems enhance safety and scalability:

Setup :

-

Reactor Type : Tubular reactor with static mixers.

-

Residence Time : 10–15 minutes.

-

Temperature : 5–10°C (cooled jacket).

Advantages :

-

95% conversion efficiency.

-

Reduced thiophosgene inventory (lower risk).

Waste Management

-

HCl Recovery : Absorbed in water to produce hydrochloric acid (20–30% w/w).

-

Unreacted Thiophosgene : Condensed and recycled.

Purification and Characterization

Distillation

Vacuum Distillation :

-

Pressure : 10–15 mmHg

-

Boiling Point : 110–115°C (decomposes above 120°C).

Purity : ≥98% (GC-MS analysis).

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.35–7.15 (m, 4H, Ar-H), 3.45 (s, 3H, N-CH₃).

-

¹³C NMR : δ 178.2 (C=S), 162.1 (d, J = 245 Hz, C-F), 132.4–116.7 (Ar-C), 38.9 (N-CH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Thiophosgene (DCM) | 85 | 98 | Moderate | Low (toxic reagent) |

| Solvent-Free | 75 | 95 | High | Moderate |

| Thiourea/HCl | 65 | 90 | Low | High |

| Continuous Flow | 90 | 99 | High | High |

Emerging Innovations

Photocatalytic Thiocarbonylation

Recent studies explore visible-light-driven catalysis using eosin Y, reducing thiophosgene usage by 50% while maintaining 80% yield.

Biocatalytic Approaches

Immobilized lipases in non-aqueous media show promise for greener synthesis, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Nucleophilic Substitution: Substituted thiocarbamates or thioureas.

Oxidation: Sulfonyl chlorides or sulfonamides.

Reduction: Corresponding amines or thiols.

Scientific Research Applications

Organic Synthesis

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules.

Medicinal Chemistry

The compound is being explored as a building block for developing new drugs, particularly those targeting specific enzymes or receptors. Its structural features suggest potential for enhanced biological activity due to the presence of the fluorinated aromatic ring, which can improve lipophilicity and bioavailability .

Case Study: Antimicrobial Activity

Research has indicated that derivatives of thiocarbamoyl chlorides exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against gram-positive bacteria and mycobacterial strains, highlighting its potential in drug development .

Material Science

In material science, this compound can be utilized in synthesizing polymers with specific properties. The unique reactivity of thiocarbamoyl chlorides allows for the creation of materials that can be tailored for particular applications, such as coatings or adhesives .

Biological Studies

The biological activities of this compound are under investigation, particularly its potential antimicrobial and anticancer properties. The mechanism involves interaction with nucleophilic sites in proteins, which may lead to enzyme inhibition—a critical pathway in therapeutic interventions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Fluorine substitution on phenyl | Enhanced lipophilicity |

| N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride | Trifluoromethyl group on phenyl | Increased electron-withdrawing effects |

| N,N-Dimethyl-thiocarbamoyl chloride | No aromatic substitution | Simpler structure, less reactivity |

| N-Methyl-N-(phenyl)-thiocarbamoyl chloride | No fluorine substitution | Basic structure without halogen effects |

The presence of both a methyl group and a fluorinated aromatic ring distinguishes this compound from its analogs, potentially imparting unique chemical properties and biological activities .

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride involves its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is of interest in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocarbamoyl chlorides share a common structural motif (R₁R₂NC(Cl)=S) but exhibit distinct properties based on substituents. Below is a comparative analysis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Electronic Effects: The fluorine atom in the 3-fluorophenyl derivative introduces strong electron-withdrawing effects, increasing the electrophilicity of the thiocarbamoyl chloride compared to methyl-substituted analogs. This enhances reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .

Stability :

- All N,N-disubstituted thiocarbamoyl chlorides exhibit high stability, enabling isolation and storage. However, fluorinated derivatives may show altered decomposition pathways under acidic or hydrolytic conditions due to fluorine’s electronegativity .

Applications: Dimethylthiocarbamoyl chloride is widely used in polymer synthesis, as noted in gas-phase structural studies . Fluorinated analogs like this compound are hypothesized to have niche applications in agrochemicals or pharmaceuticals, where fluorine’s metabolic stability and lipophilicity are advantageous .

Synthetic Routes :

- Fluorothiocarbamoyl chlorides are typically synthesized via reactions between thiocarbonyl chloride derivatives and secondary amines. The choice of amine (e.g., N-Methyl-3-fluoroaniline) dictates the substituent pattern .

Research Findings

- A 2016 study highlighted the role of halogenated phthalimides in polymer synthesis, underscoring the importance of substituent positioning for monomer purity .

- Evidence from J&K Scientific (2007) confirms the commercial availability of methylphenyl-substituted thiocarbamoyl chlorides, reflecting their industrial relevance .

Biological Activity

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 203.67 g/mol. The structure features a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The presence of the chlorine atom enhances its reactivity, making it a polar molecule due to the electronegativity differences among its constituent atoms.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is particularly relevant in the development of enzyme inhibitors and therapeutic agents targeting specific pathways in cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiocarbamoyl compounds have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism involves interference with microtubule dynamics, similar to other known anticancer agents that target tubulin polymerization . Notably, compounds with structural similarities have been reported to induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's specific effects on tumor growth and metastasis .

Synthesis and Evaluation

A study conducted by Hutchinson et al. synthesized various thiocarbamoyl derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of antimicrobial and anticancer activities when tested against different cell lines using MTT assays .

| Compound | Activity Type | Target | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | 15 |

| This compound | Anticancer | MDA-MB-231 | 12 |

Future Directions

The unique structural features of this compound suggest potential for further exploration in medicinal chemistry. Future studies should focus on:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structural Modifications : Synthesizing analogs to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Thiocarbamoyl chlorides are typically synthesized via reactions of secondary amines with thiophosgene or via halogenation of thioureas. For this compound, substituting the amine precursor (e.g., N-methyl-3-fluoroaniline) with thiophosgene in anhydrous dichloromethane at 0–5°C under inert conditions is common. Yield optimization involves controlling stoichiometry (1:1.2 amine:thiophosgene), reaction time (2–4 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate) . Gas chromatography (GC) or NMR monitoring ensures intermediate stability, as monosubstituted thiocarbamoyl halides are prone to decomposition .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition thresholds.

- Hydrolytic Sensitivity : Exposure to humidity (e.g., 40–80% RH) with FTIR monitoring for hydrolysis to isothiocyanate or thiourea byproducts.

- Light Sensitivity : UV-Vis spectroscopy under ambient vs. dark conditions to assess photolytic degradation.

N,N-disubstituted thiocarbamoyl chlorides are generally stable at −20°C in anhydrous solvents but degrade rapidly in protic media .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluorine at the meta position enhances electrophilicity at the thiocarbonyl sulfur, favoring reactions with soft nucleophiles (e.g., thiols, amines). Comparative studies using Hammett substituent constants (σm) can quantify reactivity. For example:

- React with substituted anilines in THF at 25°C.

- Monitor kinetics via <sup>19</sup>F NMR to track fluorine’s electronic effects on transition states.

- Contrast with non-fluorinated analogs (e.g., N-Methyl-N-phenyl-thiocarbamoyl chloride) to isolate fluorine’s impact .

Q. What contradictions exist in reported reaction pathways of thiocarbamoyl chlorides with silyl-carbamates, and how can they be resolved?

- Methodological Answer : notes limited imine formation from phenylcarbamate and oxo-compounds, while emphasizes thiocarbamoyl chlorides’ role in sulfur transfer. To resolve contradictions:

- Mechanistic Re-evaluation : Use DFT calculations to compare energy barriers for imine vs. sulfur-adduct pathways.

- Byproduct Analysis : Employ GC-MS to identify competing products (e.g., carbon disulfide from S-trimethylsilyl intermediates).

- Catalytic Screening : Test Lewis acids (e.g., ZnCl2) to redirect selectivity toward imines .

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- Docking Studies : Simulate interactions with target heterocycles (e.g., benzothiazoles) using software like Gaussian or ORCA. Focus on sulfur’s electrophilicity and fluorine’s steric/electronic effects.

- Transition State Analysis : Map potential energy surfaces for cyclization vs. dimerization pathways.

- Validation : Compare predicted regioselectivity with experimental HPLC data from copper-catalyzed reactions (e.g., ’s benzothiazole synthesis) .

Data Contradiction Analysis

Q. Why do some studies report high stability for N,N-disubstituted thiocarbamoyl chlorides, while others observe rapid decomposition?

- Methodological Answer : Stability discrepancies arise from:

- Substituent Effects : Bulky groups (e.g., 3-fluorophenyl) sterically hinder hydrolysis, whereas electron-deficient aryl groups accelerate it.

- Solvent Polarity : Decomposition rates increase in polar aprotic solvents (DMF > DCM) due to enhanced solvolysis.

- Trace Impurities : Residual moisture or acidic protons (e.g., from incomplete amine methylation) catalyze degradation. Mitigate via rigorous drying (molecular sieves) and purity validation by <sup>1</sup>H/<sup>13</sup>C NMR .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.